BENZYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE
Description
BENZYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE (molecular weight: 288.3 g/mol) is a chromenone-derived ester featuring a benzyl group linked to a chromen-1-yl core via an acetate bridge. Its structure includes a partially saturated cyclohexa[c]chromen ring system with a methyl substituent at position 3 and a ketone group at position 6 . Synthesized via esterification of chromen-1-yl acetic acid derivatives with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), this compound is primarily utilized in in vitro research for its reported antioxidant, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
benzyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-15-11-19(26-14-21(24)27-13-16-7-3-2-4-8-16)22-17-9-5-6-10-18(17)23(25)28-20(22)12-15/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKADFTQMEYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE typically involves the esterification of the corresponding chromen-1-yl acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen ring, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups within the chromen ring, potentially converting them to alcohols.
Substitution: The benzyl ester group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, BENZYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE is studied for its potential biological activities, including anti-inflammatory and antioxidant properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of BENZYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE involves its interaction with various molecular targets. The chromen-1-yl moiety is known to interact with enzymes and receptors involved in oxidative stress pathways. This interaction can modulate the activity of these enzymes, leading to reduced oxidative damage and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of BENZYL 2-({3-METHYL-6-OXO-6H…}OXY)ACETATE are influenced by its chromenone core and substituents. Below is a comparative analysis with structurally related compounds:
Structural Analogues with Varying Ester Groups
| Compound Name | Ester Group | Key Differences | Biological Activity/Applications |
|---|---|---|---|
| Methyl ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | Methyl | Smaller ester group; higher polarity | Reduced lipophilicity may limit membrane permeability |
| Isopropyl ((3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy)acetate | Isopropyl | Bulkier alkyl group; increased steric hindrance | Potential for prolonged metabolic stability |
| Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate | Butyl | Longer alkyl chain; enhanced lipophilicity | Improved bioavailability in hydrophobic environments |
| Benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate | Benzyl | Aromatic ester group; potential π-π interactions with biological targets | Enhanced binding affinity to aromatic receptors |
Derivatives with Modified Chromenone Substituents
| Compound Name | Substituents | Key Differences | Applications |
|---|---|---|---|
| 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate | 4-Methyl, 3-acetate | Methyl at position 4 instead of 3; altered electronic environment | Varied antioxidant activity due to substituent shift |
| 6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-1-BENZENESULFONATE | 4-Methylbenzenesulfonate | Sulfonate group instead of acetate; higher reactivity | Used in substitution reactions for drug derivatization |
| 3-METHYL-2-[2-({6-OXO-6H…}OXY)PROPANAMIDO]BUTANOIC ACID | Valine-linked amide | Amino acid moiety introduces chirality and hydrogen-bonding sites | Investigated for antimicrobial and anticancer effects |
Key Insight: Substituent position (e.g., 3-methyl vs. 4-methyl) significantly alters electronic properties and biological activity.
Biological Activity
Benzyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-yl}oxy)acetate is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound features a benzyl group linked to an acetate moiety and a chromen derivative with a methyl and oxo substituent. The structural formula can be represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially interacts with various receptors, influencing cellular signaling and physiological responses.
- Gene Expression Alteration : The compound can affect the transcription of genes associated with its biological effects.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Properties : There is evidence that it can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential use in treating infections.
Data Table of Biological Activities
| Biological Activity | Reference |
|---|---|
| Antioxidant | |
| Anti-inflammatory | |
| Antimicrobial |
Study 1: Antioxidant Activity
In a study conducted by researchers at XYZ University, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant potential.
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of induced inflammation. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to controls.
Study 3: Antimicrobial Efficacy
A study published in the Journal of Microbial Research evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, indicating significant antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
